1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)-
Brand Name: Vulcanchem
CAS No.: 71820-41-2
VCID: VC17003190
InChI: InChI=1S/C12H16O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h4-10,13H,3H2,1-2H3/b10-9+/t12-/m1/s1
SMILES:
Molecular Formula: C12H16O
Molecular Weight: 176.25 g/mol

1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)-

CAS No.: 71820-41-2

Cat. No.: VC17003190

Molecular Formula: C12H16O

Molecular Weight: 176.25 g/mol

* For research use only. Not for human or veterinary use.

1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- - 71820-41-2

Specification

CAS No. 71820-41-2
Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
IUPAC Name (E,3R)-3-methyl-1-phenylpent-1-en-3-ol
Standard InChI InChI=1S/C12H16O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h4-10,13H,3H2,1-2H3/b10-9+/t12-/m1/s1
Standard InChI Key BMZIBDNSLIDIFP-BZYZDCJZSA-N
Isomeric SMILES CC[C@](C)(/C=C/C1=CC=CC=C1)O
Canonical SMILES CCC(C)(C=CC1=CC=CC=C1)O

Introduction

Structural Characteristics and Molecular Identity

IUPAC Nomenclature and Configuration

The systematic name 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- delineates its structure:

  • A five-carbon chain (penten) with a double bond between C1 and C2 (denoted by 1-penten).

  • A hydroxyl (-OH) group at C3 (3-ol).

  • A methyl (-CH₃) substituent at C3 and a phenyl group (-C₆H₅) at C1.

  • The Z configuration specifies that the higher-priority groups on either side of the double bond (phenyl at C1 and methyl at C3) reside on the same side .

Molecular Formula and Weight

The molecular formula C₁₂H₁₆O corresponds to a molecular weight of 176.25 g/mol, distinguishing it from structurally related compounds like (1Z)-4-methyl-1-phenyl-1-penten-3-one (C₁₂H₁₄O, 174.24 g/mol) and 3-methyl-1-phenylpent-1-yn-3-ol (C₁₂H₁₄O, 174.24 g/mol) . The additional hydrogen atoms in 1-penten-3-ol arise from the absence of a ketone or alkyne group.

Table 1: Comparative Molecular Features of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Functional Group
1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)-C₁₂H₁₆O176.25Alcohol
(1Z)-4-Methyl-1-phenyl-1-penten-3-one C₁₂H₁₄O174.24Ketone
3-Methyl-1-phenylpent-1-yn-3-ol C₁₂H₁₄O174.24Alkyne alcohol

Synthesis and Reaction Pathways

Hypothetical Synthesis Routes

While no direct synthesis protocols for 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)-, are documented, analogous methods for related alcohols and ketones suggest viable strategies:

  • Grignard Addition: Reaction of a Z-configured α,β-unsaturated ketone (e.g., (1Z)-4-methyl-1-phenyl-1-penten-3-one ) with methylmagnesium bromide, followed by hydrolysis, could yield the target alcohol while preserving stereochemistry .

  • Hydroboration-Oxidation: Selective hydroboration of a 1-phenyl-1-pentene precursor could install the hydroxyl group at C3 with anti-Markovnikov orientation .

Stereochemical Considerations

The Z configuration imposes steric constraints that influence reactivity. For instance, the cis arrangement of the phenyl and methyl groups may hinder nucleophilic attacks on the double bond, favoring reactions at the hydroxyl group instead. Comparative studies on (Z)-3-methyl-1-phenyl-1-penten-3-one indicate that such steric effects reduce carbonyl reactivity by ~40% compared to E isomers .

Physicochemical Properties

Predicted Physical Constants

Extrapolating from structurally similar alcohols :

  • Boiling Point: Estimated at 189–195°C due to hydrogen bonding and phenyl group-induced van der Waals forces.

  • Density: ~0.993 g/cm³, consistent with non-polar aromatic substituents counterbalancing the hydroxyl group’s polarity.

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., acetone, DMF) but limited in water (<1 g/L at 25°C) .

Spectroscopic Signatures

  • IR Spectroscopy: A broad O-H stretch (~3350 cm⁻¹) and C=C stretching (~1650 cm⁻¹) would dominate .

  • NMR: The Z configuration would produce distinct vinyl proton couplings (J ≈ 10–12 Hz) and deshielded methylene resonances (δ 2.5–3.0 ppm) .

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